molecular formula C26H21ClO5 B5135918 Benzyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxybutanoate

Benzyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxybutanoate

Cat. No.: B5135918
M. Wt: 448.9 g/mol
InChI Key: CIDKUDVRSJZCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxybutanoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a benzyl ester group and a 4-chlorophenyl substituent on the chromen-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxybutanoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester in the presence of a base, such as sodium hydroxide.

    Introduction of the 4-Chlorophenyl Group: This step involves the electrophilic aromatic substitution of the chromen-4-one core with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Esterification: The final step is the esterification of the resulting 3-(4-chlorophenyl)-4-oxochromen-7-ol with benzyl 2-bromobutanoate in the presence of a base, such as potassium carbonate, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxybutanoate can undergo various chemical reactions, including:

    Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Hydrochloric acid, sodium hydroxide, and methanol.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxychromen derivatives.

    Substitution: Carboxylic acids and alcohols.

Scientific Research Applications

Benzyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxybutanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxybutanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxybutanoate
  • Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxybutanoate
  • Benzyl 2-[3-(4-fluorophenyl)-4-oxochromen-7-yl]oxybutanoate

Uniqueness

Benzyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxybutanoate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and potentially more effective in its biological activities compared to its analogs with different substituents.

Properties

IUPAC Name

benzyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClO5/c1-2-23(26(29)31-15-17-6-4-3-5-7-17)32-20-12-13-21-24(14-20)30-16-22(25(21)28)18-8-10-19(27)11-9-18/h3-14,16,23H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDKUDVRSJZCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.